2-Bromo-3-(bromomethyl)quinoline
Description
Contextual Significance of Quinolines in Heterocyclic Chemistry Research
Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a central position in heterocyclic chemistry. numberanalytics.combritannica.comvedantu.com Its molecular structure, C₉H₇N, provides a scaffold that is prevalent in numerous natural products, most notably the Cinchona alkaloids like quinine, and a wide array of pharmacologically active substances. numberanalytics.comnih.govrsc.org The quinoline nucleus is associated with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anti-inflammatory properties. nih.govrsc.org
The versatility of the quinoline ring system stems from its unique electronic and steric properties. numberanalytics.com The nitrogen atom makes the heterocyclic ring electron-deficient, influencing its reactivity in reactions such as electrophilic and nucleophilic substitutions. numberanalytics.comorientjchem.org This inherent reactivity makes quinoline a fundamental building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, such as in the development of organic light-emitting diodes (OLEDs). numberanalytics.com The development of numerous synthetic protocols, from classic named reactions like the Skraup and Friedländer syntheses to modern metal-catalyzed methods, underscores the enduring importance of this heterocyclic motif in chemical research. orientjchem.orgsci-hub.se
Role of Halogenated Aliphatic and Aromatic Moieties in Organic Transformations
Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into an organic compound, is a cornerstone of modern organic synthesis. numberanalytics.comjk-sci.com Incorporating halogens, such as bromine, into either aliphatic side chains or aromatic rings dramatically alters a molecule's physical and chemical properties. numberanalytics.com This modification can enhance reactivity, modify biological activity, or create versatile chemical handles for subsequent transformations. numberanalytics.comjk-sci.com
Halogenated compounds are crucial intermediates in synthesis. jk-sci.comnumberanalytics.com The carbon-halogen bond provides a reactive site for a multitude of reactions. For instance, aryl halides are key substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Alkyl halides, particularly benzylic halides, are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. mt.com Furthermore, halogenation can facilitate cyclization reactions to create complex heterocyclic systems. jk-sci.com This versatility makes halogenated intermediates indispensable in the production of fine chemicals, pharmaceuticals, and advanced materials. jk-sci.commt.com
Structural Specificity and Strategic Importance of 2-Bromo-3-(bromomethyl)quinoline as a Synthetic Precursor
This compound is a strategically important synthetic precursor due to its distinct structural arrangement, featuring two bromine atoms with differential reactivity. The compound has a molecular formula of C₁₀H₇Br₂N and a melting point of 137-138 °C. sigmaaldrich.com
The key to its utility lies in its bifunctionality:
Aryl Bromide at the 2-position: The bromine atom attached directly to the electron-deficient quinoline ring is relatively unreactive towards classical nucleophilic substitution but is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or other functional groups at this position. researchgate.netgoogle.com
Benzylic Bromide at the 3-position: The bromomethyl group (-CH₂Br) at the 3-position is significantly more reactive. As a benzylic-type halide, it is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is often exploited to build side chains or to initiate cyclization reactions. researchgate.net
This differential reactivity allows for selective and sequential functionalization. A synthetic chemist can choose reaction conditions that target the highly labile bromomethyl group while leaving the 2-bromo position intact for a subsequent cross-coupling reaction, or vice versa. This controlled, stepwise approach is invaluable for the efficient construction of complex, highly substituted quinoline derivatives. The use of bromo-substituted quinolines as intermediates in the synthesis of complex molecules, such as those investigated for therapeutic applications, highlights the practical value of precursors like this compound. sci-hub.segoogle.com
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇Br₂N |
| CAS Number | 35740-83-1 |
| Melting Point | 137-138 °C |
| InChI Key | KGDFHGMTFPQPSG-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFHGMTFPQPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 2 Bromo 3 Bromomethyl Quinoline
Precursor-Based Synthetic Pathways
The construction of 2-Bromo-3-(bromomethyl)quinoline is most effectively achieved by starting with quinoline (B57606) precursors that can be selectively functionalized. These pathways involve either the direct bromination of a methyl-substituted quinoline or the interconversion of other functional groups on the quinoline scaffold.
Bromination Reactions of Methyl-Substituted Quinoline Precursors
A primary route to this compound involves the use of 2-bromo-3-methylquinoline (B189378) as a direct precursor. This approach focuses on the selective bromination of the methyl group at the C-3 position.
The conversion of the 3-methyl group to a bromomethyl group is typically accomplished through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609). The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiating a radical chain reaction that selectively brominates the benzylic position of the methyl group.
For the synthesis of related bromo-quinolines, NBS has been effectively used as a brominating agent. For instance, it can be used for the electrophilic bromination of tetrahydroquinolines, and with a radical initiator, it can facilitate dehydrogenation through a radical pathway. rsc.orgnih.govrsc.orgnih.gov The synthesis of 6-bromo-3-(chlorophenyl-methyl)-2-methoxy-quinoline has been achieved using N-chlorosuccinimide and a radical initiator, demonstrating a similar side-chain halogenation principle. google.com
Table 1: Representative Conditions for Radical Bromination of Methylarenes
| Precursor | Reagents | Initiator | Solvent | Outcome |
|---|
Achieving selectivity between side-chain (radical) and aromatic ring (electrophilic) bromination is critical. The reaction conditions dictate the outcome.
Side-Chain Bromination (Radical Pathway): This pathway is favored by the presence of radical initiators (like AIBN) or UV light and is typically conducted in non-polar solvents. nih.gov These conditions promote the formation of a bromine radical, which preferentially abstracts a hydrogen atom from the benzylic methyl group due to the resonance stabilization of the resulting benzyl (B1604629) radical.
Ring Bromination (Electrophilic Pathway): In the absence of radical initiators and in the presence of polar solvents or a Lewis acid, NBS can act as a source of electrophilic bromine (Br+). rsc.org This leads to electrophilic aromatic substitution on the quinoline ring. The quinoline ring is an electron-deficient system, but activating groups can direct bromination to the benzene portion of the ring system. researchgate.netstackexchange.com For quinoline itself, electrophilic substitution typically occurs on the benzene ring, often at the C5 and C8 positions. researchgate.net The presence of the bromo substituent at C2 further deactivates the pyridine (B92270) ring, making electrophilic attack on the carbocyclic ring more likely if conditions are not controlled for radical substitution.
Functional Group Interconversions on Existing Quinoline Scaffolds
An alternative strategy involves starting with a quinoline molecule that already possesses a functional group at the 3-position, which can then be converted into a bromomethyl group.
This method begins with the precursor 2-bromo-3-(hydroxymethyl)quinoline. The hydroxyl group of the hydroxymethyl substituent can be converted to a bromine atom using standard halogenating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this type of transformation. The reaction involves the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, followed by the displacement of a good leaving group by a bromide ion via an SN2 mechanism. Other reagents like thionyl bromide (SOBr₂) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) can also be employed.
Multi-Step Synthetic Sequences for Quinoline Core Construction Followed by Functionalization
In some cases, the most efficient route involves constructing the substituted quinoline core from acyclic precursors, followed by the necessary bromination steps. libretexts.org Various classical and modern methods exist for quinoline synthesis, such as the Friedländer annulation, Doebner-von Miller reaction, or modern transition-metal-catalyzed methods. nsf.govrsc.org
A plausible multi-step sequence could be:
Synthesis of 2-Chloro-3-methylquinoline: This can be achieved through various established cyclization methods.
Conversion to 2-Bromo-3-methylquinoline: The chloro group at the C2 position can be substituted with a bromo group. Alternatively, starting from 3-methylquinoline (B29099) N-oxide, treatment with phosphorus(V) oxybromide can yield 2-bromo-3-methylquinoline. chemicalbook.com
Radical Bromination: The resulting 2-bromo-3-methylquinoline is then subjected to radical bromination using NBS and a radical initiator, as described in section 2.1.1.1, to yield the final product, this compound.
This multi-step approach allows for the systematic and controlled introduction of the required functional groups onto the quinoline scaffold. nsf.gov
Advanced Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Bromomethyl Quinoline
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group at the C-3 position of the quinoline (B57606) ring is analogous to a benzylic halide. This structural feature imparts significant reactivity towards nucleophilic substitution, as the carbon atom is adjacent to an aromatic system, which can stabilize reaction intermediates.
Nucleophilic substitution at the primary benzylic carbon of 2-Bromo-3-(bromomethyl)quinoline can proceed through either an S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. khanacademy.orgucalgary.ca
S_N2 Mechanism: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. khanacademy.org This mechanism is generally favored for primary halides and is promoted by strong, unhindered nucleophiles and polar aprotic solvents. The reaction kinetics are second-order, being dependent on the concentration of both the substrate and the nucleophile.
Rate = k[C_10H_7Br_2N][Nucleophile]
From a stereochemical standpoint, if the substitution were to create a chiral center, the S_N2 mechanism would proceed with an inversion of configuration.
S_N1 Mechanism: Despite being a primary halide, the bromomethyl group's position adjacent to the quinoline ring allows for significant resonance stabilization of the potential carbocation intermediate (a benzylic carbocation). pearson.com This stabilization can lower the activation energy for the S_N1 pathway, which involves a two-step process: initial, rate-determining departure of the leaving group to form a planar carbocation, followed by a rapid attack by the nucleophile. pearson.com This mechanism is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate. The kinetics for an S_N1 reaction are first-order, depending only on the concentration of the substrate.
Rate = k[C_10H_7Br_2N]
The stereochemical outcome of an S_N1 reaction at a prochiral center is typically racemization, as the nucleophile can attack the planar carbocation from either face with equal probability.
The competition between these two pathways is a key consideration in planning syntheses utilizing this compound.
The high reactivity of the bromomethyl group allows for the introduction of a wide array of functional groups through reactions with various nucleophiles.
Amines: Primary and secondary amines are excellent nucleophiles and readily displace the bromide to form the corresponding 3-(aminomethyl)quinoline derivatives. These reactions typically proceed via an S_N2 mechanism. The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules.
Alcohols and Alkoxides: Alcohols are weaker nucleophiles than amines and generally react under basic conditions to form the corresponding alkoxide, which then displaces the bromide to yield ethers. The use of a non-nucleophilic base is crucial to prevent competition between the desired substitution and potential elimination reactions, although elimination is not possible for this specific substrate.
Other Nucleophiles: Other nucleophiles such as thiols, cyanides, and azides can also be employed to introduce diverse functionalities onto the methyl group at the C-3 position, further highlighting the synthetic utility of this compound.
The table below summarizes the expected products from the reaction of this compound with a selection of common nucleophiles.
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | R-NH₂ | 3-((Alkylamino)methyl)quinoline |
| Secondary Amine | R₂NH | 3-((Dialkylamino)methyl)quinoline |
| Alcohol/Base | R-OH / NaH | 3-(Alkoxymethyl)quinoline |
| Thiol/Base | R-SH / NaH | 3-((Alkylthio)methyl)quinoline |
| Cyanide | NaCN | 3-(Cyanomethyl)quinoline |
| Azide | NaN₃ | 3-(Azidomethyl)quinoline |
The strategic positioning of two bromine atoms in this compound opens up possibilities for tandem or sequential reactions. A nucleophilic substitution at the bromomethyl position can be designed to introduce a functional group capable of subsequently reacting with the bromo substituent at the C-2 position.
For instance, a nucleophile containing a terminal alkyne or a boronic acid derivative could be introduced. The resulting intermediate could then undergo an intramolecular palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, to form a new fused heterocyclic system. Such tandem reactions provide an efficient route to complex polycyclic aromatic compounds from a relatively simple starting material. While specific examples starting from this compound are not extensively documented, the principles of tandem reactions on similar quinoline systems are well-established. rsc.orgresearchgate.net
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of quinoline, the reaction is more complex than with benzene (B151609) due to the presence of the nitrogen-containing heterocyclic ring.
The quinoline ring system consists of two fused rings: a benzene ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution on quinoline preferentially occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions. quimicaorganica.orgresearchgate.net
In this compound, the existing substituents further influence the regioselectivity:
2-Bromo group: Located on the deactivated pyridine ring, this group has a minimal directing effect on the benzene ring.
3-Bromomethyl group: This group is electron-withdrawing through an inductive effect (-I), which further deactivates the entire quinoline system towards electrophilic attack.
Given that both existing substituents are deactivating, harsher reaction conditions would be required for electrophilic aromatic substitution compared to unsubstituted quinoline. The substitution is still expected to occur on the carbocyclic ring. The precise regiochemical outcome (favoring C-5 or C-8) would depend on a subtle interplay of steric and electronic factors, but substitution at these positions is favored due to the formation of more stable cationic intermediates (Wheland intermediates) where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
Halogen exchange reactions are powerful tools for modifying aryl halides, allowing for the introduction of different halogens or other functional groups. wikipedia.org
Lithium-Halogen Exchange: The bromine atom at the C-2 position is susceptible to lithium-halogen exchange upon treatment with organolithium reagents, such as n-butyllithium. byu.eduresearchgate.net This reaction is typically very fast, even at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu The resulting 2-lithioquinoline derivative is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C-2 position. The benzylic bromide of the bromomethyl group is generally less reactive towards organolithium reagents in a halogen-exchange context but could be susceptible to nucleophilic attack by the organolithium reagent.
Metal-Catalyzed Halogen Exchange: Palladium- and copper-catalyzed cross-coupling reactions provide an alternative and often more functional-group-tolerant method for modifying the C-2 bromo position. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings can be used to form new carbon-carbon and carbon-nitrogen bonds at this position. The chemoselectivity of these reactions often allows for the selective transformation of the aryl bromide at C-2 without affecting the alkyl bromide in the bromomethyl group under carefully controlled conditions.
The table below outlines potential halogen exchange and cross-coupling reactions at the C-2 position.
| Reaction Type | Reagents | Product at C-2 |
| Lithium-Halogen Exchange | 1. n-BuLi2. Electrophile (E⁺) | E |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | R (Aryl, Vinyl) |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | C≡C-R |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | NR₂ |
Metal-Catalyzed Cross-Coupling Methodologies
The dual bromine functionalities of this compound, located at an sp²-hybridized carbon of the quinoline ring and an sp³-hybridized carbon of the methyl substituent, respectively, offer distinct reactivities that can be selectively exploited in metal-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 2-position is the primary site for classic palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, which are fundamental for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling (relevant for bromoquinolines)
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyonedalabs.com For bromoquinolines, this reaction provides an effective method for introducing aryl, heteroaryl, alkyl, or alkenyl substituents onto the quinoline scaffold. rsc.orgnih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents. nih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the bromoquinoline, forming a Pd(II) complex. yonedalabs.com In the case of this compound, this addition would selectively occur at the more reactive C(sp²)-Br bond at the 2-position.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species. libretexts.org
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com
Substrates with unprotected ortho-anilines, which have structural similarities to 2-bromoquinolines, can be challenging but successful couplings have been developed, highlighting the robustness of the methodology. nih.gov
| Substrate | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| ortho-Bromoaniline | Arylboronic Ester | CataXCium A Pd G3 | - | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| 5-Bromopyrimidine | Furan-3-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Not specified |
| Aryl Bromide | Alkylboronic Ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | High |
Sonogashira, Heck, and Stille Reactions
Beyond the Suzuki coupling, other palladium-catalyzed reactions are crucial for the functionalization of bromoquinolines.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org It typically uses a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For a substrate like 2-bromo-4-iodo-quinoline, the reaction chemoselectively occurs at the more reactive iodide position, demonstrating the fine-tuning possible based on halide reactivity. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is known for its excellent trans selectivity. organic-chemistry.orgwikipedia.org The process involves oxidative addition of the aryl halide to Pd(0), insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org This method could be used to install vinyl groups at the 2-position of the quinoline ring.
Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation (which is often the rate-determining step), and reductive elimination. wikipedia.orgscribd.com A significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The use of additives like copper(I) salts can accelerate the reaction rate. harvard.edu
| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Key Feature |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd complex + Cu(I) salt | C(sp²)-C(sp) | Synthesis of arylalkynes |
| Heck | Alkene | Pd complex | C(sp²)-C(sp²) (vinyl) | Forms substituted alkenes |
| Stille | Organostannane | Pd complex | C(sp²)-C(sp²), C(sp²)-C(sp³) | Versatile but uses toxic tin reagents |
Catalyst Systems and Ligand Design for Enhanced Efficiency
The efficiency and scope of metal-catalyzed cross-coupling reactions are heavily dependent on the catalyst system, particularly the choice of ligands coordinated to the palladium center. nih.gov For challenging substrates, such as less reactive aryl chlorides or sterically hindered bromoquinolines, the development of specialized ligands has been crucial. nih.govacs.org
Key advancements in ligand design include:
Bulky, Electron-Rich Phosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group have proven highly effective. nih.gov Their steric bulk promotes the formation of the active, monoligated L₁Pd(0) catalytic species, while their electron-donating nature facilitates the oxidative addition step. nih.govacs.org
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can have high turnover numbers and resist decomposition at elevated temperatures. organic-chemistry.org
Quinoline-Based Ligands : Interestingly, quinoline-based structures have themselves been developed as ligands, proving essential in certain Pd-catalyzed C-H activation reactions. Their electronic and steric properties can be finely tuned by adding substituents at various positions on the quinoline core. nih.gov
The choice of palladium precatalyst is also important. While traditional sources like Pd(PPh₃)₄ and Pd(OAc)₂ are common, more advanced precatalysts have been designed for easier activation and improved catalytic performance. nih.govacs.org
Cyclization and Annulation Reactions
The presence of the bromomethyl group at the 3-position of this compound makes it an excellent substrate for cyclization and annulation reactions, enabling the construction of novel fused heterocyclic systems.
Intramolecular Cyclization Pathways (e.g., Formation of Fused Heterocycles)
Intramolecular cyclization reactions offer a powerful strategy for building complex molecular architectures in a single step. In the context of this compound, the bromomethyl group can act as an electrophilic handle. If a nucleophilic group is present elsewhere in the molecule or is introduced through a prior reaction at the 2-position, it can attack the benzylic carbon of the bromomethyl group, displacing the bromide and forming a new ring.
For instance, bromination of certain quinoline alkaloids is known to trigger intramolecular cyclization, where a prenyl double bond or a hydroxyl group acts as the internal nucleophile. nih.gov Although this compound does not possess these specific groups, a similar principle applies. A nucleophile introduced at the 2-position via cross-coupling (e.g., an amino or hydroxyl group on an aryl substituent) could readily cyclize onto the adjacent bromomethyl group to form a five or six-membered ring fused to the quinoline core. Such transition-metal-free cyclization reactions, often promoted by a base, are a common strategy for synthesizing complex nitrogen-containing heterocycles. nih.gov
Rearrangement Reactions (e.g., as observed in related bromomethyl heterocycles)
Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org For bromomethyl-substituted heterocycles, rearrangements can occur, particularly through mechanisms involving carbocation intermediates.
The C-Br bond in the bromomethyl group of this compound can be heterolytically cleaved, especially under the influence of a Lewis acid or in a polar solvent, to generate a stabilized benzylic-type carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift , which are classic rearrangement pathways. wikipedia.orgwiley-vch.de For example, if a neighboring carbon atom bears a hydrogen or an alkyl group, that group could migrate to the carbocation center, resulting in a rearranged, and potentially more stable, carbocationic intermediate. This new intermediate would then be trapped by a nucleophile to yield the final rearranged product. While specific examples for this exact quinoline are not documented, this type of Wagner-Meerwein rearrangement is a fundamental process in organic chemistry for molecules capable of forming carbocation intermediates. wikipedia.org
Radical Reactions and Their Utility
A detailed investigation of scholarly databases and chemical literature did not yield specific studies on the radical reactions of this compound. Consequently, no experimental data regarding reaction conditions, specific radical initiators or mediators, resulting products, or the synthetic utility of such reactions for this particular compound can be provided.
Oxidative and Reductive Transformations
Similarly, a thorough search for the oxidative and reductive transformations of this compound revealed no specific research articles or data. Information regarding the behavior of this compound under various oxidizing or reducing conditions, the reagents used, the products formed, and the mechanistic pathways of these transformations is not present in the available scientific literature. Therefore, a data table summarizing these transformations cannot be constructed.
2 Bromo 3 Bromomethyl Quinoline As a Versatile Building Block in Complex Molecular Architectures
Synthesis of Functionalized Quinoline (B57606) Derivatives
The presence of two different C-Br bonds in 2-Bromo-3-(bromomethyl)quinoline allows for a diverse range of chemical transformations. The distinct reactivity of the aryl bromide and the bromomethyl group enables selective functionalization, providing access to a wide array of substituted quinoline derivatives.
Introduction of Diverse Chemical Functionalities via Bromine Reactivity
The bromine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of new C-C, C-N, C-O, and C-S bonds. For instance, reactions with amines or ammonia (B1221849) can yield 2-aminoquinoline (B145021) derivatives, while treatment with alkoxides or phenoxides can produce the corresponding 2-alkoxy or 2-aryloxyquinolines.
The bromomethyl group at the 3-position, being a benzylic halide, is highly reactive towards nucleophilic substitution, readily participating in SN2 reactions. This high reactivity allows for the introduction of a wide range of functional groups under mild conditions.
Elaboration of the Bromomethyl Group into Alcohols, Ethers, or Amines
The facile displacement of the bromide from the bromomethyl group provides a straightforward route to a variety of 3-substituted quinoline derivatives.
Alcohols: Hydrolysis of the bromomethyl group, typically under basic conditions, yields the corresponding 3-(hydroxymethyl)quinoline derivative. This transformation introduces a versatile hydroxyl group that can be further functionalized.
Ethers: Reaction with various alcohols or phenols in the presence of a base leads to the formation of ethers. This allows for the introduction of a wide range of alkoxy or aryloxy substituents, which can be used to modulate the steric and electronic properties of the molecule.
Amines: Nucleophilic substitution with primary or secondary amines readily affords the corresponding 3-(aminomethyl)quinoline derivatives. libretexts.org This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many biologically active compounds. The reaction with ammonia can be used to synthesize the primary amine, which can serve as a building block for more complex structures. libretexts.org
Construction of Fused Heterocyclic Systems
The dual reactivity of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, where the quinoline ring is annulated with other heterocyclic rings.
Pyranoquinolines, Furoquinolines, and Related Annulated Structures
The synthesis of pyrano[3,2-c]quinolines and furo[3,2-c]quinolines often involves the intramolecular cyclization of suitably functionalized quinoline precursors. While direct synthesis from this compound is not extensively documented, the general strategies involve the formation of an ether linkage followed by a ring-closing reaction. For example, a common approach to furoquinolines involves the electrophilic intramolecular heterocyclization of a quinoline derivative bearing an appropriate side chain. researchgate.net In a related context, bromination of certain furanoquinoline alkaloids has been shown to induce intramolecular cyclization. nih.gov
| Fused System | General Synthetic Approach | Key Intermediates |
| Pyranoquinolines | Intramolecular cyclization of a quinoline with a hydroxyalkyl side chain. | Quinoline-3-methanol derivatives |
| Furoquinolines | Intramolecular cyclization of a quinoline with an appropriate side chain, often involving an ether linkage. | 3-(Alkoxymethyl)quinoline derivatives |
Macrocyclic and Polycyclic Assemblies
The construction of macrocycles and complex polycyclic systems often relies on building blocks with multiple reactive sites that can be selectively addressed. While the direct application of this compound in the synthesis of quinoline-based macrocycles is an area of ongoing research, its potential is evident. The sequential or one-pot reaction of both bromine atoms with different difunctional linkers could, in principle, lead to the formation of macrocyclic structures containing the quinoline moiety. The synthesis of fused tetracyclic quinoline derivatives has been achieved through various strategies, including palladium-catalyzed C-N coupling reactions. nih.gov
Precursor in the Synthesis of Quinolone and Isoindolinone Analogues
The 2-bromoquinoline (B184079) moiety is a key precursor for the synthesis of 2-quinolone derivatives. Hydrolysis of the 2-bromo group, often under acidic or basic conditions, or through metal-catalyzed processes, can lead to the formation of the corresponding quinolin-2(1H)-one.
The synthesis of isoindolo[2,1-a]quinolin-11-ones, a class of polycyclic aromatic compounds with potential biological activities, has been reported through various synthetic routes. nih.gov While a direct synthetic pathway from this compound has not been explicitly detailed, the structural components suggest its potential as a key intermediate. The synthesis of isoindolinone-quinoline hybrids is an active area of research, with methods being developed to construct these complex scaffolds.
Role in Multi-Component Reactions and Modular Synthesis
The strategic placement of two distinct reactive bromine functionalities in This compound positions it as a highly valuable building block for the construction of complex, fused heterocyclic systems through multi-component reactions and modular synthetic approaches. These strategies are at the forefront of modern organic synthesis, aiming to build molecular complexity in a convergent and atom-economical manner. Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. researchgate.net Similarly, modular synthesis allows for the stepwise and controlled assembly of complex molecules from pre-functionalized building blocks.
The dual reactivity of This compound resides in its two electrophilic centers: the C-2 position of the quinoline ring, which is susceptible to nucleophilic aromatic substitution, and the benzylic carbon of the bromomethyl group, which readily undergoes nucleophilic substitution. This bifunctional nature allows for sequential or one-pot tandem reactions with dinucleophiles to construct new heterocyclic rings fused to the quinoline core.
Detailed Research Findings
While specific literature detailing the use of This compound in MCRs is nascent, the reactivity of its constituent functional groups is well-established for related compounds. For instance, 2-bromoquinolines are known to react with various nucleophiles, including amines and thiols, often under palladium catalysis, to form C-N and C-S bonds. researchgate.net Likewise, the bromomethyl group is a classic electrophile for reactions with a wide range of nucleophiles.
The true potential of This compound lies in its application in cascade reactions where both bromine atoms are displaced in a single, orchestrated sequence. A hypothetical, yet chemically plausible, modular approach involves the reaction of This compound with a dinucleophile, such as a 2-aminothiophenol (B119425) or a 2-aminophenol. In such a reaction, the more nucleophilic site of the dinucleophile (e.g., the sulfur or oxygen) would likely first displace the more reactive benzylic bromide. This would be followed by an intramolecular nucleophilic aromatic substitution, where the second nucleophilic group (the amino group) displaces the bromo substituent at the C-2 position of the quinoline ring, leading to the formation of a new, fused six-membered ring.
This modular strategy would provide a convergent and efficient route to novel tetracyclic quinoline derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.gov The reaction conditions for such transformations would likely require a base to facilitate the nucleophilic attack and potentially a palladium catalyst to promote the C-N bond formation at the less reactive C-2 position.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 35740-83-1 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₇Br₂N | uni.lu |
| Molecular Weight | 300.98 g/mol | sigmaaldrich.com |
| Melting Point | 137-138 °C | sigmaaldrich.com |
| InChI Key | KGDFHGMTFPQPSG-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Proposed Modular Synthesis of a Fused Quinoline Derivative
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type | Potential Conditions |
| This compound | 2-Aminothiophenol | Thiazino[2,3-b]quinoline derivative | Tandem Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
| This compound | 2-Aminophenol | Oxazino[2,3-b]quinoline derivative | Tandem Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat, possible Pd catalyst |
This modular approach highlights the synthetic utility of This compound as a versatile precursor for generating molecular diversity in a controlled and efficient manner. The ability to systematically vary the dinucleophile would allow for the creation of a library of novel fused quinoline heterocycles for further investigation.
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, HMBC for assignment)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Bromo-3-(bromomethyl)quinoline, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR spectra provide information on the chemical environment and connectivity of protons. The aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region, while the protons of the bromomethyl group resonate at a higher field.
¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The carbon atoms attached to bromine atoms will exhibit characteristic shifts.
2D NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing long-range correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the bromomethyl group and the quinoline core. While specific spectral data for this compound is not widely published, the structural analysis of a similar compound, 3-bromomethyl-2-chloro-quinoline, has been established through NMR and other spectral data. semanticscholar.org
Mass Spectrometry (MS) Applications (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₀H₇Br₂N), the expected exact mass is approximately 300.89247 g/mol . echemi.com HRMS analysis would aim to detect the molecular ion peak with this precise mass-to-charge ratio (m/z). The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum. youtube.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.com This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1, providing strong evidence for the presence of two bromine atoms in the molecule. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing complex mixtures and can be employed to assess the purity of this compound by separating it from any impurities or byproducts from the synthesis. rsc.org LC-MS methods have been successfully developed for the trace analysis of other brominated compounds. ajrconline.org
Predicted Collision Cross Section (CCS) Data for this compound Adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 299.90181 | 146.4 |
| [M+Na]⁺ | 321.88375 | 143.1 |
| [M+NH₄]⁺ | 316.92835 | 149.3 |
| [M+K]⁺ | 337.85769 | 148.4 |
| [M-H]⁻ | 297.88725 | 147.9 |
| [M+Na-2H]⁻ | 319.86920 | 149.2 |
| [M]⁺ | 298.89398 | 145.4 |
| [M]⁻ | 298.89508 | 145.4 |
| Data obtained from predicted values using CCSbase. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
The quinoline ring system will exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-H out-of-plane bending vibrations can also provide information about the substitution pattern of the aromatic ring. researchgate.netastrochem.org
The presence of the C-Br bonds will be indicated by stretching vibrations in the lower frequency "fingerprint" region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info The CH₂ bending vibration of the bromomethyl group would be expected around 1470-1450 cm⁻¹. libretexts.org The entire IR spectrum serves as a unique fingerprint for the molecule, useful for identification and comparison against a reference standard. docbrown.infodocbrown.info
Expected IR Absorption Regions for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C/C=N | Stretch | 1600-1400 |
| CH₂ (bromomethyl) | Bend | ~1470-1450 |
| C-Br | Stretch | 750-500 |
Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC)
Advanced chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that can be used to assess the purity of the compound. A suitable reversed-phase HPLC or UPLC method would be developed using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The high resolution of these techniques allows for the detection and quantification of even trace-level impurities. rsc.org
Gas Chromatography (GC) can also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. sigmaaldrich.com Given the predicted boiling point of 368.5±27.0 °C, GC analysis is a viable option. echemi.com A GC method would utilize a capillary column with a suitable stationary phase to separate the compound from any volatile impurities.
These chromatographic methods, when validated, provide reliable data on the percentage purity of the synthesized this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula, C₁₀H₇Br₂N. This comparison serves to confirm the empirical formula of the compound. libretexts.org
For this compound, the theoretical elemental composition would be calculated based on its molecular weight of 300.98 g/mol . echemi.comsigmaaldrich.com A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations
The presence of both an aryl bromide and a bromomethyl group on the quinoline (B57606) core of 2-bromo-3-(bromomethyl)quinoline opens avenues for selective and sequential functionalization through the development of advanced catalytic systems. Future research is anticipated to focus on designing catalysts that can distinguish between the C(sp²)-Br and C(sp³)-Br bonds, allowing for programmed synthesis of complex quinoline derivatives.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a prime area for exploration. While these reactions are well-established for aryl bromides, the development of catalytic systems that chemoselectively activate the C-Br bond at the 2-position without affecting the bromomethyl group, or vice versa, would be a significant advancement. This could involve the use of specifically designed phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that modulate the reactivity of the palladium center. One-pot processes that combine traditional cross-coupling with C-H functionalization, using the quinoline nitrogen as an inherent ligand, are also a promising direction. nih.gov
Ruthenium-catalyzed reactions, such as the three-component deaminative coupling of anilines, aldehydes, and amines to form 2,3-disubstituted quinolines, offer a blueprint for constructing the quinoline core itself. rsc.orgnih.gov Future work could adapt such multicomponent strategies to functionalize pre-existing quinoline scaffolds like this compound. For instance, a ruthenium-based catalytic system could potentially mediate the coupling of various nucleophiles at the 3-(bromomethyl) position, followed by a separate catalytic cycle for a cross-coupling reaction at the 2-bromo position.
Furthermore, the development of metal-free heterogeneous catalysts, such as those based on functionalized graphitic carbon nitride (g-C₃N₄), presents a sustainable approach to quinoline synthesis and functionalization. nih.gov Designing solid-supported catalysts with tailored acidic and basic sites could enable selective transformations of this compound under milder, more environmentally friendly conditions. nih.gov
A summary of potential catalytic transformations for this compound is presented below:
| Catalytic System | Potential Transformation | Expected Product Class |
| Palladium/Ligand | Selective Suzuki or Sonogashira coupling at C2-Br | 2-Aryl/alkynyl-3-(bromomethyl)quinolines |
| Palladium/Ligand | Selective nucleophilic substitution at C3-CH₂Br | 2-Bromo-3-(functionalized methyl)quinolines |
| Ruthenium(II) | Multicomponent coupling involving the bromomethyl group | Highly substituted quinoline derivatives |
| Heterogeneous Acid/Base | Selective hydrolysis or amination | 3-(Hydroxymethyl) or 3-(aminomethyl) quinolines |
Flow Chemistry and Continuous Synthesis Applications
The synthesis and manipulation of halogenated compounds like this compound often involve hazardous reagents and exothermic reactions, making traditional batch processing challenging to scale up safely. Flow chemistry, or continuous flow synthesis, emerges as a powerful technology to address these limitations. pharmtech.comcodebrewstudios.comdtu.dkseqens.com
The key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given moment. pharmtech.comseqens.com These features are particularly beneficial for reactions involving highly reactive intermediates or toxic reagents, which are often required for the functionalization of bromoquinolines. dtu.dk For instance, the generation and use of organometallic reagents for cross-coupling reactions or the introduction of sensitive functional groups can be performed on-demand in a flow reactor, minimizing risks associated with their storage and handling. pharmtech.com
The integration of in-line purification and analysis techniques, such as liquid-liquid extraction and HPLC, into a continuous flow setup would enable the real-time optimization and quality control of the synthesis of this compound and its derivatives.
Asymmetric Synthesis Utilizing Chiral Derivatives or Reagents
The development of enantiomerically pure quinoline derivatives is of significant interest in medicinal chemistry. The 3-(bromomethyl) group of this compound serves as a key handle for introducing a chiral center. Future research is expected to explore asymmetric nucleophilic substitution reactions at the benzylic position using chiral nucleophiles or, more elegantly, through the use of chiral catalysts.
While direct asymmetric synthesis involving this compound has not been extensively reported, analogies can be drawn from the successful asymmetric synthesis of other chiral heterocycles. For example, the use of chiral phase-transfer catalysts could enable the enantioselective alkylation of various nucleophiles with the bromomethyl group.
Another promising avenue is the development of chiral ligands that can coordinate to a metal catalyst and induce asymmetry in reactions involving the 2-bromo position. The synthesis of novel chiral ligands derived from this compound itself is a tantalizing possibility. The bromomethyl group could be transformed into a variety of chiral coordinating moieties, such as amino alcohols or phosphines. These new ligands could then be applied in a range of asymmetric catalytic transformations.
The following table outlines potential strategies for the asymmetric synthesis of derivatives of this compound:
| Asymmetric Strategy | Reagent/Catalyst | Potential Chiral Product |
| Nucleophilic Substitution | Chiral amine or alcohol | Chiral 3-(aminomethyl) or 3-(alkoxymethyl) quinoline |
| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salt | Enantioenriched product of nucleophilic substitution |
| Metal-Catalyzed Cross-Coupling | Chiral phosphine ligand with a metal catalyst | Atropisomeric biaryl quinolines (if applicable) |
Exploration of Photo-promoted or Electrochemical Reactions
Modern synthetic methods are increasingly leveraging light and electricity to drive chemical transformations under mild conditions. The application of photoredox catalysis and electrochemistry to the functionalization of this compound represents a frontier of research with significant potential. nih.govyoutube.com
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under gentle conditions. nih.govyoutube.com The C(sp²)-Br bond at the 2-position of the quinoline ring is a potential site for photoredox-mediated cross-coupling reactions. For instance, coupling with boronic acids or other organometallic reagents could be achieved without the need for high temperatures. The bromomethyl group could also participate in radical reactions, such as atom transfer radical addition (ATRA) to alkenes, to generate more complex molecular architectures. nih.gov The development of photoredox-catalyzed carbobromination or other difunctionalization reactions of alkenes using this compound as a radical precursor is a plausible research direction. nih.gov
Electrochemical synthesis offers an alternative, reagent-free method for generating reactive intermediates. The anodic oxidation or cathodic reduction of this compound could lead to the formation of radical cations or anions, which could then be trapped by various nucleophiles or electrophiles. This approach avoids the use of stoichiometric chemical oxidants or reductants, making it an environmentally benign synthetic strategy. The selective electrochemical activation of either the aryl bromide or the bromomethyl group by tuning the electrode potential would be a key challenge and a significant achievement in this area.
Integration with Materials Science and Supramolecular Chemistry Research
Quinoline and its derivatives are not only important in medicinal chemistry but also find applications in materials science, for example, as ligands in organometallic complexes, as components of organic light-emitting diodes (OLEDs), and as building blocks for supramolecular assemblies. mdpi.com The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel functional materials.
The two bromine atoms can be selectively replaced to introduce different functional groups, allowing for the construction of conjugated polymers or oligomers with tailored electronic and photophysical properties. For instance, sequential Sonogashira coupling reactions could be employed to create extended π-systems, which are of interest for applications in organic electronics. sigmaaldrich.com The quinoline nitrogen atom can also act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.
In supramolecular chemistry, this compound can be used as a building block for the design of complex, self-assembled architectures. nih.gov The introduction of recognition motifs, such as hydrogen bonding donors and acceptors, through functionalization of the bromo and bromomethyl groups could lead to the formation of well-defined supramolecular structures in solution and in the solid state. These assemblies could find applications in areas such as sensing, drug delivery, and catalysis. nih.gov The commercial availability of this compound from suppliers focused on materials science further suggests its potential in this field. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
